4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid
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Description
4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid, also known as BFP, is a chemical compound that has been of great interest to researchers due to its potential applications in scientific research. BFP is a pyrazole derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Scientific Research Applications
Synthesis and Characterization
- 1H-pyrazole-3-carboxylic acid derivatives have been synthesized and characterized through experimental and theoretical studies. These compounds include various functionalization reactions and have been identified spectroscopically (Yıldırım, Kandemirli, & Demir, 2005).
- The synthesis of pyrazole derivatives from 1,5-diphenyl-1H-pyrazole-3,4-dicarboxylic acid has been explored, contributing to the understanding of the structural characteristics of these compounds (Kasımoğulları & Arslan, 2010).
Reaction Mechanisms and Theoretical Studies
- Studies have examined the functionalization reactions of pyrazole-3-carboxylic acid and its derivatives, providing insight into their chemical properties and reaction mechanisms (Yıldırım & Kandemirli, 2006).
Applications in Synthesis of Novel Compounds
- Pyrazole-3-carboxylic acid derivatives have been used in the synthesis of novel compounds, such as N-fluorophenyl-β-alanines, which leads to derivatives with potential applications in medicinal chemistry (Vaickelionienė & Mickevičius, 2006).
- The use of pyrazole-3-carboxylic acid derivatives in the synthesis of fluorogenic reagents for carboxylic acids has been explored, highlighting their potential in analytical chemistry (Uchiyama, Santa, & Imai, 2001).
Structural Analysis
- X-ray crystallography and NMR techniques have been employed to analyze the structures of pyrazole-3-carboxylic acid derivatives, contributing to the understanding of their molecular configurations (Loh et al., 2013).
Quantum Chemical Calculations
- Quantum chemical calculations have been used to study the mechanisms of reactions involving pyrazole-3-carboxylic acid derivatives, aiding in the prediction of their chemical behavior (Yıldırım, Kandemirli, & Akçamur, 2005).
Synthesis and Antibacterial Activity
- Research into the synthesis and antibacterial activity of pyrazole-3-carboxylic acid derivatives has been conducted, revealing their potential in developing new antibacterial agents (Cetin & Bildirici, 2016).
properties
IUPAC Name |
1-(4-fluorophenyl)-4-phenylmethoxypyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O3/c18-13-6-8-14(9-7-13)20-10-15(16(19-20)17(21)22)23-11-12-4-2-1-3-5-12/h1-10H,11H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEURMBZBBRWJOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CN(N=C2C(=O)O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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